methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazoles, including “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which can be oxidized to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a bromophenyl group and a carboxylate ester group .Chemical Reactions Analysis
Pyrazoles, including “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate”, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate” include an average mass of 281.105 Da and a monoisotopic mass of 279.984741 Da .Scientific Research Applications
Structural and Spectral Investigations
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate and related compounds have been extensively studied for their structural and spectral properties. For instance, researchers have investigated the biologically significant pyrazole-4-carboxylic acid derivatives, including a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies involve experimental and theoretical approaches, including density functional theory (DFT) for examining the molecular structure and electronic properties (Viveka et al., 2016).
Synthetic Chemistry and Functionalization
This compound and its variants have been a focus in the field of synthetic chemistry, particularly in the context of creating families of isomers and congeners through modern organometallic methods. Researchers have explored the selective functionalization of pyrazoles, such as trifluoromethyl-substituted pyrazoles, demonstrating the potential for diverse chemical applications (Schlosser et al., 2002).
Antifungal Activity
Several studies have synthesized novel pyrazole derivatives, including compounds related to methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, to test their antifungal activities. These efforts are significant in developing new therapeutic agents and understanding the structure-activity relationships in antifungal compounds (Du et al., 2015).
Antimicrobial Properties
Research has also been conducted on phenylpyrazoles derivatives for their potential antimicrobial properties. These studies are crucial in the ongoing search for new and effective antimicrobial agents (Farag et al., 2008).
Novel Applications in Material Science
In addition to pharmaceutical applications, these compounds have shown promise in material science. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their potential as nonlinear optical (NLO) materials, indicating a broad spectrum of applications beyond just chemical and pharmaceutical fields (Chandrakantha et al., 2013).
Crystallography and Molecular Modeling
The compound's analogs have been subject to crystallographic studies and molecular modeling to understand their structural intricacies. Such studies contribute significantly to the field of crystallography and computational chemistry (Melo et al., 2003).
Future Directions
Pyrazoles, including “methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
properties
IUPAC Name |
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(12)9(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHIQDPKMOKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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